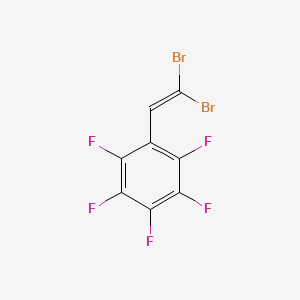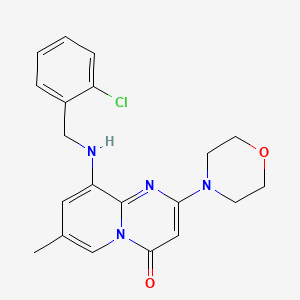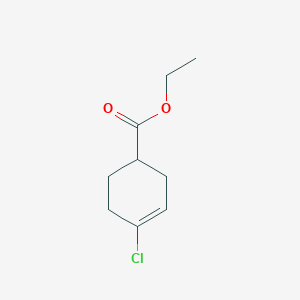
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is a chemical compound known for its unique structure and properties. It is an organic compound that features a long hexadecyloxy chain attached to a dimethylpropan-1-amine backbone. This compound is of interest in various fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine typically involves the reaction of hexadecanol with N,N-dimethylpropan-1-amine under specific conditions. The process begins with the conversion of hexadecanol to hexadecyloxy chloride, which is then reacted with N,N-dimethylpropan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is employed in the preparation of vesicles and liposomes for drug delivery systems.
Industry: The compound is utilized in the production of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine involves its interaction with biological membranes. The long hydrophobic chain allows it to embed within lipid bilayers, while the hydrophilic amine group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, making it useful in drug delivery and antimicrobial applications.
Comparación Con Compuestos Similares
N,N-Dimethylpropan-1-amine: Lacks the long hydrophobic chain, making it less effective as a surfactant.
Hexadecyloxyethanol: Contains a similar hydrophobic chain but lacks the amine group, limiting its interaction with biological membranes.
Uniqueness: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a long hydrophobic chain and a hydrophilic amine group. This structure imparts it with superior surfactant properties and the ability to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.
Propiedades
Número CAS |
496840-78-9 |
|---|---|
Fórmula molecular |
C21H45NO |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
3-hexadecoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22(2)3/h4-21H2,1-3H3 |
Clave InChI |
XBONULTVANIITL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
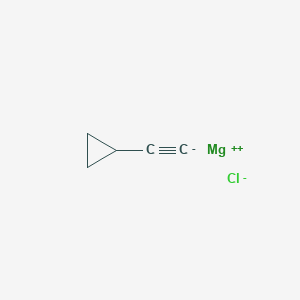
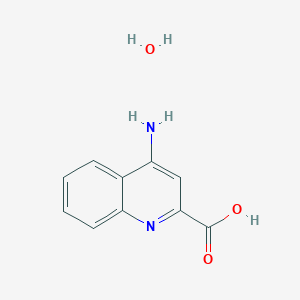
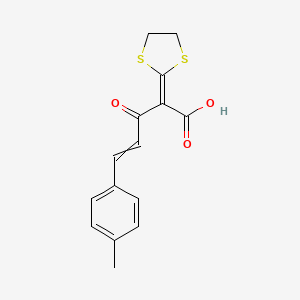
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

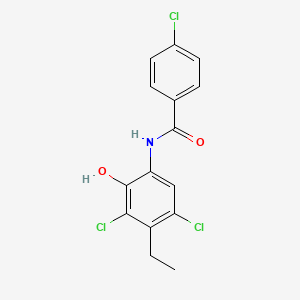
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
